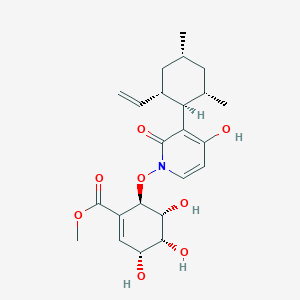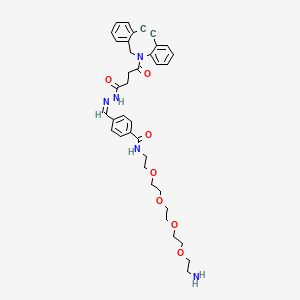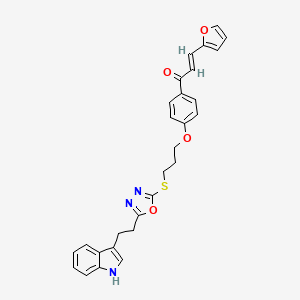![molecular formula C19H27Cl2FN2O B12414471 3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TTA-P1 is a potent state-independent compound that inhibits human T-type calcium channels. These channels play a crucial role in various physiological processes, including neuronal burst firing, hormone secretion, and cell growth. TTA-P1 has shown potential in research related to absence epilepsy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TTA-P1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques .
Industrial Production Methods
Industrial production of TTA-P1 would likely involve large-scale organic synthesis processes, ensuring high purity and yield. The exact methods are proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
Types of Reactions
TTA-P1 undergoes various chemical reactions, including:
Oxidation: TTA-P1 can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups in TTA-P1.
Substitution: TTA-P1 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield different oxidized forms of TTA-P1, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
TTA-P1 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study T-type calcium channels and their inhibitors.
Biology: Helps in understanding the role of T-type calcium channels in physiological processes.
Medicine: Potential therapeutic applications in treating absence epilepsy and other neurological disorders.
Industry: May be used in the development of new drugs targeting T-type calcium channels
Mécanisme D'action
TTA-P1 exerts its effects by inhibiting T-type calcium channels. These channels are involved in various physiological processes, including neuronal burst firing and hormone secretion. By inhibiting these channels, TTA-P1 can modulate these processes and potentially treat conditions like absence epilepsy .
Comparaison Avec Des Composés Similaires
Similar Compounds
TTA-P2: Another state-independent T-type calcium channel inhibitor with similar properties.
TTA-A2: A state-dependent T-type calcium channel inhibitor.
Uniqueness
TTA-P1 is unique due to its state-independent inhibition of T-type calcium channels, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H27Cl2FN2O |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C19H27Cl2FN2O/c1-19(2,3)5-7-24-6-4-13(17(22)12-24)11-23-18(25)14-8-15(20)10-16(21)9-14/h8-10,13,17H,4-7,11-12H2,1-3H3,(H,23,25)/t13-,17-/m1/s1 |
Clé InChI |
HQZBFDAIHIKVRO-CXAGYDPISA-N |
SMILES isomérique |
CC(C)(C)CCN1CC[C@@H]([C@@H](C1)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
SMILES canonique |
CC(C)(C)CCN1CCC(C(C1)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


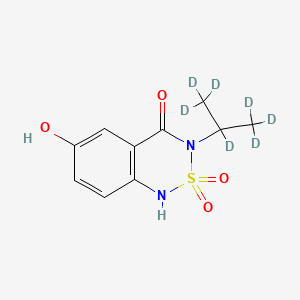
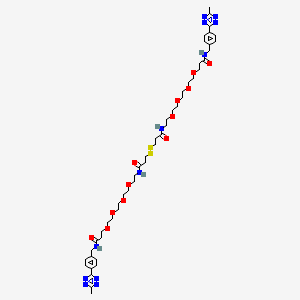



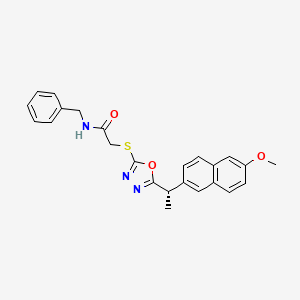
![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)

